molecular formula C11H7BrN2O B2689541 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile CAS No. 67643-41-8

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

Cat. No.: B2689541
CAS No.: 67643-41-8
M. Wt: 263.094
InChI Key: OZUKMNIJUXVVKR-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a carbonitrile group at the 3rd position of the quinoline ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-hydroxy-8-methylquinoline-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c1-6-2-8(12)3-9-10(6)14-5-7(4-13)11(9)15/h2-3,5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUKMNIJUXVVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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